molecular formula C11H12BrNO2S B2861634 (2-Bromo-5-hydroxyphenyl)(morpholino)methanethione CAS No. 887197-25-3

(2-Bromo-5-hydroxyphenyl)(morpholino)methanethione

Cat. No.: B2861634
CAS No.: 887197-25-3
M. Wt: 302.19
InChI Key: IWEFWHXZINCEET-UHFFFAOYSA-N
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Description

(2-Bromo-5-hydroxyphenyl)(morpholino)methanethione is a versatile chemical compound with significant applications in scientific research. This compound is known for its unique properties, making it valuable in various fields, including drug discovery, catalysis, and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-hydroxyphenyl)(morpholino)methanethione typically involves the reaction of 2-bromo-5-hydroxybenzaldehyde with morpholine and a sulfur source. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors to produce the compound in bulk quantities. The purification process may involve recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-hydroxyphenyl)(morpholino)methanethione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Bromo-5-hydroxyphenyl)(morpholino)methanethione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: It is explored for its potential therapeutic applications, including its use in drug discovery and development.

    Industry: The compound is used in the synthesis of advanced materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of (2-Bromo-5-hydroxyphenyl)(morpholino)methanethione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-hydroxyphenyl)(morpholino)methanethione: Similar in structure but with different positional isomers.

    2-Bromo-5-hydroxybenzaldehyde: A precursor in the synthesis of (2-Bromo-5-hydroxyphenyl)(morpholino)methanethione.

    Morpholino derivatives: Compounds containing the morpholine ring, used in various chemical and biological applications.

Uniqueness

This compound is unique due to its combination of the bromine atom, hydroxy group, and morpholino moiety, which confer distinct chemical and biological properties. This uniqueness makes it valuable in diverse research and industrial applications.

Properties

IUPAC Name

(2-bromo-5-hydroxyphenyl)-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2S/c12-10-2-1-8(14)7-9(10)11(16)13-3-5-15-6-4-13/h1-2,7,14H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEFWHXZINCEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=C(C=CC(=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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